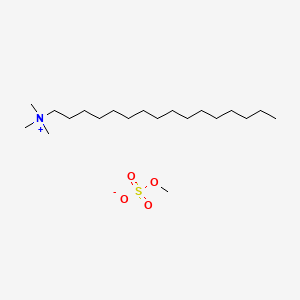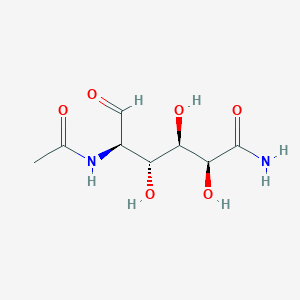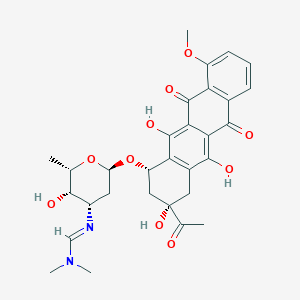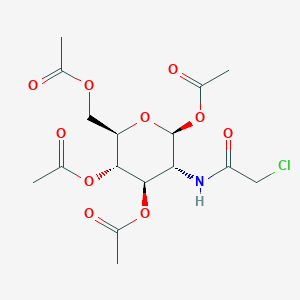
Hexadecyltrimethylammonium methyl sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cetyltrimethylammonium compound whose salts and derivatives are used primarily as topical antiseptics.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Hexadecyltrimethylammonium bromide, a cationic detergent related to hexadecyltrimethylammonium methyl sulphate, has been synthesized using hexadecanoic acid. This compound has a wide range of applications and has been studied for its specific activity and radiochemical purity (Gurudutt, Srinivas, & Srinivas, 1993).
Micellar Chromatography
In the field of chromatography, hexadecyltrimethylammonium bromide has been used as a mobile phase in micellar liquid chromatography for polycyclic aromatic hydrocarbons, indicating its utility in the separation and analysis of environmentally significant compounds (González et al., 1992).
Material Synthesis
Hexadecyltrimethylammonium surfactants have been utilized in the synthesis of MCM-41 type silica, demonstrating their role in creating materials with specific pore arrangements and functional groups (Díaz et al., 2000).
Environmental Applications
In environmental science, hexadecyltrimethylammonium bromide has been studied for its interactions with halophenols in aqueous micellar systems. This research is relevant for understanding the behavior of pollutants in water treatment processes (Pramauro, Saini, & Pelizzetti, 1985).
Ultrafiltration Research
Research into the ultrafiltration characteristics of colloid solutions containing hexadecyltrimethylammonium bromide has provided insights into the recovery of phenols in micellar enhanced ultrafiltration systems, highlighting its potential in wastewater treatment (Korzystka et al., 2003).
Rheological Studies
The interaction of hexadecyltrimethylammonium bromide with methylcellulose has been examined in rheological and fluorescence studies, providing valuable information on the physicochemical properties of polymer-surfactant systems (Dar et al., 2010).
Sorption Studies
Sorption studies have shown that hexadecyltrimethylammonium bromide immobilized materials are effective in removing pollutants like perfluorooctane sulfonate from aqueous solutions, suggesting its potential for environmental remediation applications (Zhou, Pan, & Zhang, 2013).
Catalytic Applications
Hexadecyltrimethylammonium bromide has been found to enhance the rate of certain chemical reactions, such as the reaction of hydroxide ion with tetranitromethane, indicating its potential use in catalytic processes (Fendler & Liechti, 1972).
Eigenschaften
CAS-Nummer |
65060-02-8 |
|---|---|
Produktname |
Hexadecyltrimethylammonium methyl sulphate |
Molekularformel |
C20H45NO4S |
Molekulargewicht |
395.6 g/mol |
IUPAC-Name |
hexadecyl(trimethyl)azanium;methyl sulfate |
InChI |
InChI=1S/C19H42N.CH4O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;1-5-6(2,3)4/h5-19H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
OEWKLERKHURFTB-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C.COS(=O)(=O)[O-] |
Kanonische SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C.COS(=O)(=O)[O-] |
Andere CAS-Nummern |
65060-02-8 |
Piktogramme |
Corrosive; Irritant |
Verwandte CAS-Nummern |
6899-10-1 (Parent) |
Synonyme |
1-hexadecyltrimethylammonium chloride Cetavlon cetrimide cetriminium cetrimonium cetrimonium bromide cetrimonium chloride cetrimonium hydroxide cetrimonium iodide Cetrimonium Methosulfate cetrimonium methyl sulfate cetrimonium monosulfate cetyltrimethylammonium bromide cetyltrimethylammonium chloride CTAB CTAOH hexadecyl trimethyl ammonium bromide hexadecyl(trimethyl)azanium hexadecyltrimethylammonium bromide hexadecyltrimethylammonium octylsulfonate HTAB cpd Octylsulfonate, Hexadecyltrimethylammonium |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-[4,5-Bis(hydroxymethyl)-2-sulfooxyoxolan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1213085.png)



![(4-Fluorophenyl)(8-methyl-8-azabicyclo[3.2.1]oct-2-yl)methanone](/img/no-structure.png)

![methyl (15S,18R)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate](/img/structure/B1213094.png)

![2-[3-(5a,5b,8,8,11a,13b-Hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-2-yl)butyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B1213097.png)



